3-Keto Fusidic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Keto Fusidic Acid is a naturally occurring compound found in various plants, with a wide range of potential applications in the medical, agricultural, and industrial fields. It is a derivative of fusidic acid, a naturally occurring antibiotic, and is produced through a synthetic process. This compound has been studied for its potential use in the treatment of various infections, as well as its ability to inhibit certain enzymes. In

科学的研究の応用

Treatment of Intracranial Infections : Fusidic Acid and 3-Keto Fusidic Acid have been found effective in penetrating the cerebrospinal fluid, thus being useful in treating intracranial infections. A study reported that 1,500 mg per day of Fusidic Acid achieved therapeutic concentrations in plasma and cerebrospinal fluid in patients with intracranial infections without unexpected regimen-related toxicity (Rao et al., 2022).

Pharmacokinetics in Cholestasis : Research on the pharmacokinetics of Fusidic Acid and this compound in cholestatic and noncholestatic patients revealed that the drug can be administered normally even to patients with high bilirubinemia, as postoperative serum albumin concentration is usually low (Peter et al., 1993).

Biosynthesis in Fungi : The biosynthesis process of Fusidic Acid, including the role of this compound, was investigated in fungi. This study provided insights into the molecular mechanisms and the role of short-chain dehydrogenase/reductase genes in the biosynthesis of Fusidic Acid (Cao et al., 2018).

Antimycobacterial Prodrugs of Fusidic Acid : C-3 alkyl ester prodrugs of Fusidic Acid were explored to improve absorption and tissue distribution. These prodrugs aim to deliver higher levels of Fusidic Acid and prevent its rapid metabolism, showing potential as antimycobacterial agents (Strydom et al., 2020).

Antibacterial Activity of Derivatives : A study explored fusidic acid derivatives, including this compound, for their antibacterial activity against Gram-positive pathogens like Staphylococcus aureus. The derivatives showed varying degrees of efficacy, with some showing potent activity (Zhang et al., 2015).

作用機序

Target of Action

3-Keto Fusidic Acid is an active metabolite of Fusidic Acid . The primary target of this compound is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) in the ribosome .

Mode of Action

This compound interferes with bacterial protein synthesis by preventing the translocation of EF-G from the ribosome . This inhibition of protein synthesis leads to the bacteriostatic effect of the compound, preventing bacterial growth while the immune system clears the infection .

Biochemical Pathways

It is known that the compound disrupts protein synthesis, which is a crucial process for bacterial survival and replication . This disruption affects various downstream effects, including the inhibition of bacterial growth .

Pharmacokinetics

It is known that the compound is an active metabolite of fusidic acid . Fusidic Acid is often used topically in creams and eyedrops, but may also be given systemically as tablets or injections . The ADME properties of this compound and their impact on bioavailability remain to be elucidated.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By interfering with protein synthesis, the compound prevents bacteria from replicating, allowing the immune system to clear the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, the compound’s stability may be affected by storage conditions

生化学分析

Biochemical Properties

3-Keto Fusidic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit protein synthesis by binding the elongation factor G-GDP .

Cellular Effects

The cellular effects of this compound are primarily related to its antimicrobial activity. It has been found to be effective against M. tuberculosis

Molecular Mechanism

The molecular mechanism of action of this compound is similar to that of fusidic acid, from which it is derived. Fusidic acid acts by inhibiting translocation during protein synthesis . It is likely that this compound exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, studies on fusidic acid have shown that it is poorly absorbed after oral administration in rats, although limited absorption occurred in guinea pigs, mice, and rabbits .

Metabolic Pathways

It is known that fusidic acid is a metabolite of this compound .

Subcellular Localization

It is known that fusidic acid, from which this compound is derived, is often used topically in creams and eyedrops, suggesting that it may be localized to the cell surface .

特性

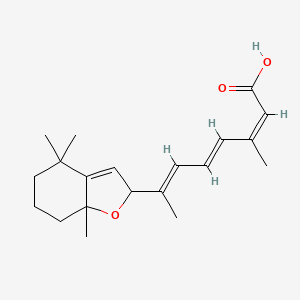

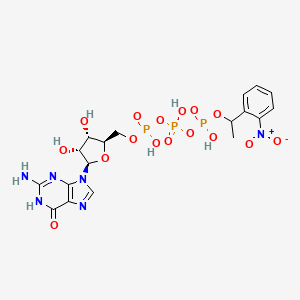

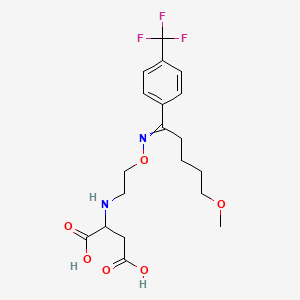

IUPAC Name |

(2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKASDKLVVYODQ-UKHRKFAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1=O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4680-37-9 |

Source

|

| Record name | 3-Didehydrofusidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAN8V57VRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the relationship between 3-Keto Fusidic Acid and the "Epidermophyton factor" (EPF)?

A1: Research in the 1960s investigated the production of antibiotics by the fungus Epidermophyton floccosum. This research led to the identification of a substance termed "Epidermophyton factor" (EPF). Comparative chromatography and chemical analysis revealed that EPF shared similarities with known steroid antibiotics, particularly Fusidic Acid. [] While chemically similar to Fusidic Acid, EPF was determined to be less acidic and not identical to this compound, Helvolic Acid, or Cephalosporin P1. [] This suggests that EPF may be a closely related compound but distinct from this compound.

Q2: Does exposure to the pesticide Thiram affect this compound levels in chickens?

A2: A recent study investigated the impact of Thiram, a pesticide, on the liver metabolism of chickens using metabolomics analysis. [] The study identified 62 downregulated metabolites in Thiram-exposed chickens, and this compound was among them. [] While the study doesn't delve into the specific mechanisms behind this downregulation, it highlights a potential link between Thiram exposure and altered this compound levels in chickens. This finding underscores the broader impact of pesticide exposure on animal metabolism and warrants further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

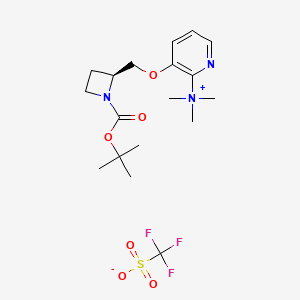

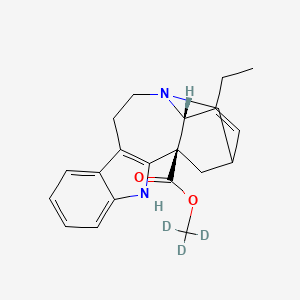

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)